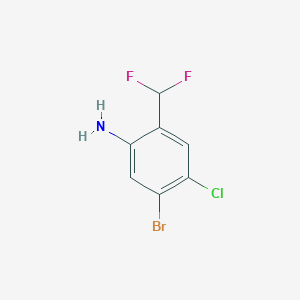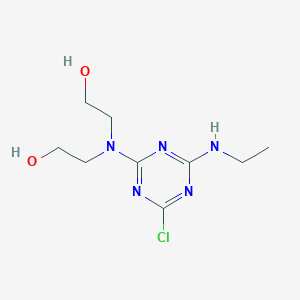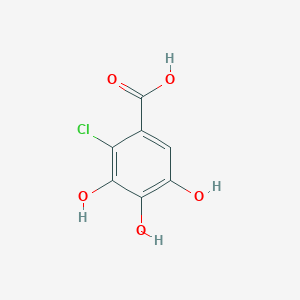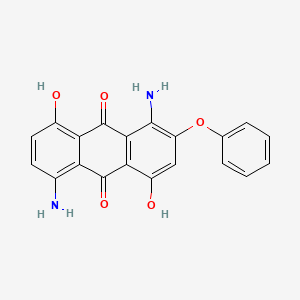![molecular formula C9H8ClN3O2 B13131029 Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8ClN3O2 It is characterized by a pyrrolo[3,2-d]pyrimidine core structure, which is a fused bicyclic system containing both pyrrole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which undergoes further cyclization and chlorination to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis routes. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Oxone, sodium hypochlorite
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological research: The compound is used as a tool in biochemical studies to probe the function of specific proteins or pathways.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparación Con Compuestos Similares
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
- 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
- 2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
These compounds share the pyrrolo[3,2-d]pyrimidine core structure but differ in their substituents, which can affect their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H8ClN3O2 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-5-7(12-6)4-11-9(10)13-5/h3-4,12H,2H2,1H3 |
Clave InChI |
DBXSPCWNWRZIDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=NC(=NC=C2N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


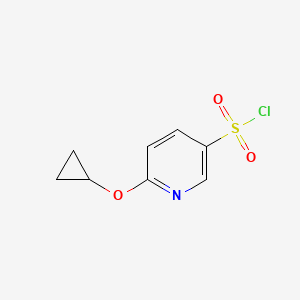
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)



![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
